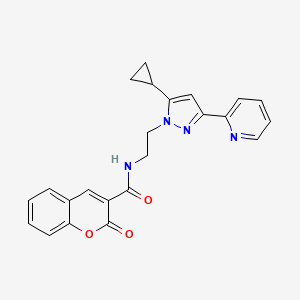![molecular formula C19H16ClN5O2 B2571398 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1286724-68-2](/img/structure/B2571398.png)
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoloquinazolines are a class of organic compounds that have been studied for their potential medicinal properties . They are characterized by a triazole ring fused to a quinazoline ring. The specific compound you mentioned also has an acetamide group attached, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinazolines can be analyzed using techniques such as X-ray crystallography and spectroscopic methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoloquinazolines would depend on the specific substituents present on the molecule . For example, the presence of an acetamide group could potentially make the molecule more reactive towards certain reagents.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoloquinazolines, such as their solubility, melting point, and stability, would depend on the specific substituents present on the molecule .
科学的研究の応用
Antioxidant Potential
The ability to inhibit oxidative stress is crucial for treating several disease conditions. Researchers have synthesized coumarin–chalcone hybrid molecules, including derivatives of this compound. These hybrids were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k demonstrated significant antioxidant activity, surpassing the standard drug ascorbic acid .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, such as those containing the structure of our compound, have shown promise in anti-inflammatory and analgesic activities. Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
Biological Activities
Coumarins, including our compound, are abundant in nature and exhibit diverse biological actions. These include antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects. Chalcones, another class of compounds, also contribute to biological activities due to their antioxidant potential. Combining coumarin and chalcone structures may lead to novel scaffolds for treating various pathological conditions .
Material Science
Considering the triazoloquinazoline core, our compound might find applications in material science. Researchers could explore its use in designing functional materials, sensors, or catalysts.
作用機序
Triazoles
are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Quinazolines
are another class of compounds that have been found to show broad-spectrum antibacterial activity . They are also known to be used in the synthesis of a variety of pharmacologically active agents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)10-25-19(27)24-11-21-16-9-13(20)5-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOWSZGVXHXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

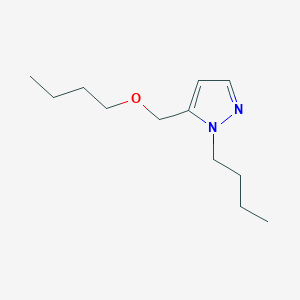
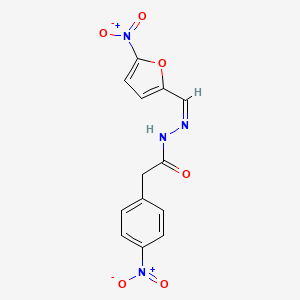
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)


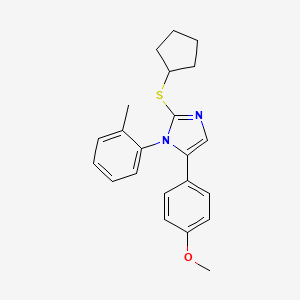

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)
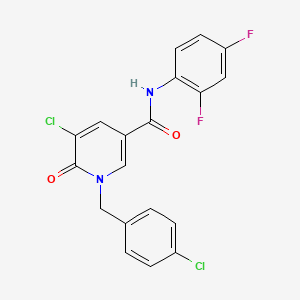

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

